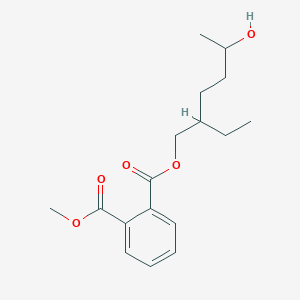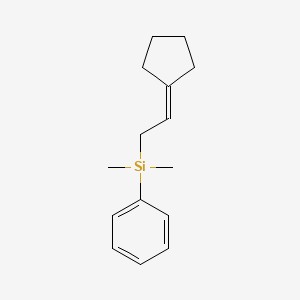
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a cyclopentylideneethyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane typically involves hydrosilylation reactions. Hydrosilylation is a process where a silicon-hydrogen bond is added across a carbon-carbon multiple bond, such as an alkene or alkyne. This reaction is often catalyzed by transition metals like platinum, palladium, or rhodium .
For instance, the hydrosilylation of styrene derivatives with trichlorosilane in the presence of a chiral palladium complex can yield organosilanes with high regioselectivity . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by hydrosilylation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions can include silanols, siloxanes, and substituted phenyl derivatives. These products are often valuable intermediates in organic synthesis and materials science .
Applications De Recherche Scientifique
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane in chemical reactions often involves the formation of a silicon-carbon bond through hydrosilylation. The silicon atom can act as a nucleophile, attacking electrophilic centers in substrates. This process is typically catalyzed by transition metals, which facilitate the formation and cleavage of bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar to (2-Cyclopentylideneethyl)(dimethyl)phenylsilane but lacks the cyclopentylideneethyl group.
Dimethylphenylsilane: Lacks the cyclopentylideneethyl group and is used in various organic synthesis reactions.
Uniqueness
This compound is unique due to the presence of the cyclopentylideneethyl group, which can impart different steric and electronic properties compared to simpler organosilanes. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
79753-68-7 |
|---|---|
Formule moléculaire |
C15H22Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
2-cyclopentylideneethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H22Si/c1-16(2,15-10-4-3-5-11-15)13-12-14-8-6-7-9-14/h3-5,10-12H,6-9,13H2,1-2H3 |
Clé InChI |
CDSFODUUMOBZSH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=C1CCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


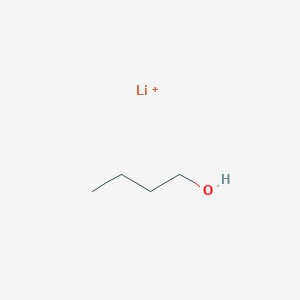
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
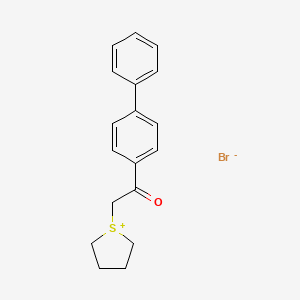

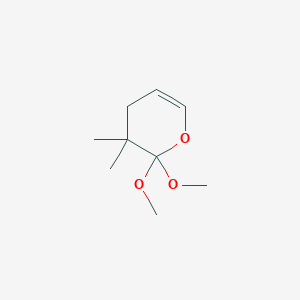

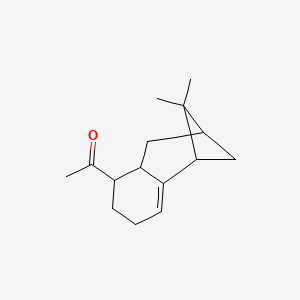

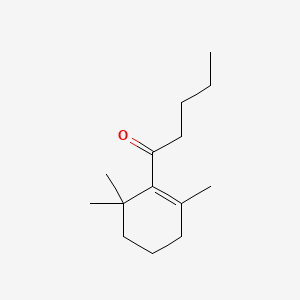
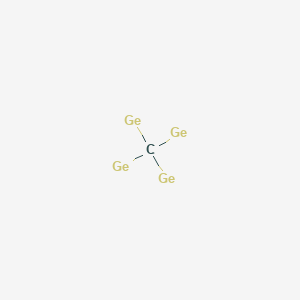
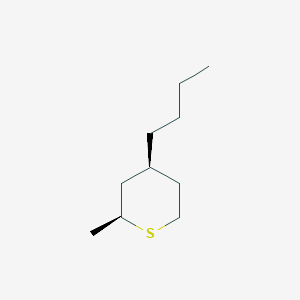
![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
